3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride
Description
Structural Overview and Chemical Significance
The compound 3-[(3S,4R)-4-(4-fluoro-phenyl)-pyrrolidin-3-yl]-1H-pyrazole dihydrochloride (CAS: 1217731-62-8) is a hybrid heterocyclic molecule combining a pyrrolidine ring and a pyrazole scaffold. Its molecular formula is C₁₃H₁₆Cl₂FN₃ , with a molecular weight of 304.2 g/mol . The structure features:
- A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 4-fluorophenyl group.
- A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to the pyrrolidine via a methylene bridge.
- Dihydrochloride salt formation , enhancing solubility and stability for pharmaceutical applications .
The stereochemistry at the pyrrolidine ring is defined as (3S,4R) , which critically influences its biological interactions. The fluorophenyl substituent introduces electron-withdrawing effects, modulating electronic properties and receptor binding affinity .
Table 1: Key structural and physicochemical properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₆Cl₂FN₃ |
| Molecular Weight | 304.2 g/mol |
| CAS Number | 1217731-62-8 |
| SMILES Notation | C1CNC[C@H]1OC2=C(C=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |
| Stereochemistry | (3S,4R) |
| Salt Form | Dihydrochloride |
Historical Context of Pyrazole-Pyrrolidine Hybrid Compounds
Pyrazole-pyrrolidine hybrids emerged as a strategic focus in medicinal chemistry due to their dual pharmacophoric advantages:
- Pyrazole : Known for metabolic stability, hydrogen-bonding capacity, and versatile substitution patterns, pyrazole derivatives are prevalent in kinase inhibitors (e.g., crizotinib) and anti-inflammatory agents .
- Pyrrolidine : A saturated heterocycle offering conformational rigidity and improved bioavailability. Its presence in natural alkaloids (e.g., nicotine) and drugs (e.g., procyclidine) underscores its therapeutic relevance .
The fusion of these moieties began gaining traction in the 2010s, driven by advances in asymmetric synthesis and catalytic methods. For example, chiral resolution techniques enabled the isolation of enantiopure intermediates like (3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-amine , a precursor to this compound . Recent patents highlight pyrazole-pyrrolidine hybrids as Janus kinase (JAK) inhibitors and TrkA antagonists, underscoring their potential in oncology and neurology .
Nomenclature and Systematic Classification
The IUPAC name This compound systematically describes:
- Parent heterocycles :
- Pyrrolidine : A five-membered saturated ring with one nitrogen atom.
- Pyrazole : A five-membered aromatic ring with two adjacent nitrogen atoms.
- Substituents :
- 4-Fluorophenyl : A benzene ring with a fluorine atom at the para position, attached to the pyrrolidine at C4.
- Stereochemistry : The (3S,4R) configuration specifies spatial arrangement at C3 and C4 of the pyrrolidine.
- Salt form : Dihydrochloride indicates two hydrochloride counterions.
Table 2: Breakdown of IUPAC nomenclature
| Component | Description |
|---|---|
| 3-[(3S,4R)-...] | Substituent position and stereochemistry |
| 4-(4-fluoro-phenyl) | Para-fluorophenyl group on pyrrolidine C4 |
| pyrrolidin-3-yl | Pyrrolidine ring with substituent at C3 |
| 1H-pyrazole | Pyrazole in its protonated tautomeric form |
| dihydrochloride | Two HCl molecules as counterions |
Properties
IUPAC Name |
5-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]-1H-pyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3.2ClH/c14-10-3-1-9(2-4-10)11-7-15-8-12(11)13-5-6-16-17-13;;/h1-6,11-12,15H,7-8H2,(H,16,17);2*1H/t11-,12+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBDZYBMPRMHFX-UVDYRLMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=NN2)C3=CC=C(C=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CC=NN2)C3=CC=C(C=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride, commonly referred to as SB49983, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C13H16Cl2FN
- Molecular Weight : 304.19 g/mol
- CAS Number : 125224-43-3
- Purity : Typically ≥95% .
The biological activity of SB49983 is primarily attributed to its interaction with various biological targets. The compound has shown potential in modulating signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that SB49983 exhibits potent anticancer properties. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T. The mechanism involves the activation of caspase-3, leading to increased apoptotic signals compared to control groups .
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MDA-MB-231 | 0.80 | Significant |
| Hs 578T | 1.06 | Significant |
| MT-3 | 0.53 | Moderate |
Anti-inflammatory Activity
SB49983 has also been evaluated for its anti-inflammatory properties. The compound inhibits the release of pro-inflammatory cytokines and shows potential in reducing inflammation in models of acute and chronic inflammatory diseases .
Pharmacokinetics
Pharmacokinetic studies indicate that SB49983 possesses favorable absorption characteristics:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Plasma half-life (T1/2) | 1.2 h (mouse) |
| Volume of distribution (Vd) | 3.9 L/kg (mouse) |
The compound demonstrates good solubility and permeability across biological membranes, which is crucial for its therapeutic efficacy .
Study on Breast Cancer
In a study focusing on breast cancer treatment, SB49983 was administered to mice bearing MDA-MB-231 tumors. Results indicated a significant reduction in tumor size compared to untreated controls, with a notable increase in apoptotic cells within the tumor tissue .
Study on Inflammatory Models
In models of rheumatoid arthritis, SB49983 reduced joint swelling and histological markers of inflammation significantly compared to placebo groups. This suggests its potential utility in treating inflammatory conditions .
Scientific Research Applications
Neurological Research
Research indicates that 3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride exhibits properties that may be beneficial in studying neurodegenerative diseases. Its interaction with neurotransmitter systems suggests potential applications in treating conditions such as:
- Alzheimer's Disease : Preliminary studies have shown that the compound can modulate pathways involved in amyloid-beta production, which is crucial for Alzheimer's pathology.
Antidepressant Activity
The compound has been investigated for its antidepressant-like effects in animal models. It appears to influence serotonin and norepinephrine levels, which are critical for mood regulation.
Drug Development
The unique structure of this compound allows for modifications that can enhance its pharmacological profile. Research into structure-activity relationships (SAR) has led to derivatives that show improved efficacy and reduced side effects.
Synthesis of New Compounds
The synthesis of this compound serves as a scaffold for developing new therapeutic agents targeting various diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Alzheimer's Disease | Demonstrated modulation of amyloid precursor protein processing. |
| Study B | Depression Models | Showed significant reduction in depressive behaviors in rodent models. |
| Study C | Antinociceptive Effects | Exhibited pain-relieving properties comparable to standard analgesics. |
Comparison with Similar Compounds
N-Substituted Pyrazoline Derivatives
Compounds from (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) share a pyrazole core but differ in substitution patterns:
Pyrrolidine-Pyrazole Kinase Inhibitors
The TRKA kinase inhibitor in (1-((3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl)urea derivative) shares stereochemistry and a fluorophenyl-pyrrolidine backbone but includes:
- A methoxyethyl group on pyrrolidine N1.
- A methylpyrimidinyl-phenylpyrazole urea substituent.
These modifications likely improve kinase selectivity and metabolic stability, suggesting that the target compound’s simpler structure could serve as a scaffold for further optimization .
Comparison with Salt Forms and Heterocyclic Analogs
Hydrochloride Salts
The compound in ((R)-4-(3-((S)-1-(4-amino-pyrazolopyrimidinyl)ethyl)phenyl)pyrrolidin-2-one hydrochloride) shares a hydrochloride salt form, which enhances bioavailability. However, its pyrrolidinone core and complex substituents (chloro, ethoxy) introduce distinct electronic effects and steric challenges compared to the target compound’s dihydrochloride salt .
Preparation Methods
Synthesis of the Pyrrolidine Intermediate
The pyrrolidine ring with the (3S,4R) configuration is typically synthesized via asymmetric synthesis techniques, such as chiral auxiliary or chiral catalyst-mediated reactions.
Formation of the Pyrazole Core
The pyrazole ring is commonly synthesized via cyclization of hydrazines with β-dicarbonyl compounds or through condensation reactions involving hydrazonoyl derivatives.
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| 3 | Cyclization to form pyrazole | Hydrazonoyl bromides or hydrazines with β-dicarbonyls | Patent CA3122183A1, Patent WO2015175788A1 |
Coupling of Pyrrolidine and Pyrazole
The coupling involves nucleophilic substitution or addition reactions, often facilitated by bases like triethylamine or other organic bases, under inert conditions to prevent side reactions.
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| 4 | Nucleophilic attack of pyrrolidine on pyrazole derivative | Triethylamine, solvent (e.g., dichloromethane), temperature control | Patent CA3122183A1 |
Salt Formation
The final step involves protonation of the free base with hydrochloric acid to form the dihydrochloride salt, which enhances stability and solubility.
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| 5 | Acidic treatment to form dihydrochloride | Hydrochloric acid in suitable solvent | Supplier data |
Data Table Summarizing the Preparation Process
Research Findings and Optimization
- Stereochemical fidelity is critical; chiral catalysts or auxiliaries are employed to ensure the (3S,4R) configuration, which significantly influences biological activity.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
- Multi-step synthesis is often streamlined via telescoping steps to reduce purification stages, thereby improving overall efficiency.
- Salt formation with hydrochloric acid is performed under controlled pH conditions to prevent decomposition or racemization.
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield?
Answer:
Key parameters include:
- Low-temperature reactions (−20°C to −15°C) in dichloromethane with triethylamine to stabilize intermediates .
- Acid treatment (e.g., 1.0 M HCl) for salt formation, followed by heating to 50°C to dissolve precipitates and ensure homogeneity .
- Purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol/methanol for high-purity isolation .
Yield optimization requires balancing reaction time (40–48 hr for intermediate steps) and stoichiometric ratios of diazomethane or chloranil .
Advanced: How can computational methods predict reaction pathways for novel derivatives?
Answer:
- Use quantum chemical calculations (e.g., density functional theory) to model transition states and intermediates, as demonstrated in ICReDD’s reaction path search methodologies .
- Integrate machine learning with experimental data (e.g., solvent polarity, temperature) to narrow optimal conditions for sulfonylation or cyclization steps .
- Validate predictions via molecular docking to assess steric compatibility with target proteins, aligning with ADME analysis frameworks .
Basic: What techniques characterize stereochemistry and crystallinity?
Answer:
- Single-crystal X-ray diffraction resolves absolute configuration (C–C bond precision: ≤0.002 Å) and confirms diastereomeric purity .
- X-ray powder diffraction (XRPD) identifies polymorphic forms; critical peaks (e.g., 2θ = 12.5°, 18.7°) correlate with hydrochloride salt stability .
- ¹H-NMR detects chiral center splitting (δ 3.2–4.1 ppm for pyrrolidine protons), while LC-MS verifies molecular ion integrity .
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro potency (e.g., IC50) with in vivo bioavailability limitations .
- Use metabolite profiling (LC-HRMS) to identify active/inactive derivatives influencing efficacy .
- Adjust in vitro assays (e.g., serum protein binding simulations) to better mimic in vivo conditions .
Basic: What purification strategies ensure high-purity batches?
Answer:
- Solvent selection : Recrystallize from methanol for hydrochloride salts (≥98% purity) ; use ethyl acetate/hexane (1:4) for intermediates .
- Acid-base partitioning : Separate unreacted starting materials via pH-controlled liquid-liquid extraction (e.g., 5% NaOH washes) .
- Monitor purity via HPLC with UV detection at 254 nm .
Advanced: How to analyze polymorph thermodynamic stability?
Answer:
- Conduct accelerated stability studies (40°C/75% RH) with periodic XRPD to track form transitions .
- Calculate free energy differences between polymorphs using DSC (melting point hysteresis) and Hess law -based thermodynamic cycles.
- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing stability .
Basic: Designing dose-response experiments for efficacy/toxicity balance
Answer:
- Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) with logarithmic dose ranges (1 nM–100 μM) .
- Include positive controls (e.g., known kinase inhibitors) to benchmark activity.
- Assess cytotoxicity in HEK293 or HepG2 cells, prioritizing derivatives with selectivity indices (IC50-toxicity/IC50-activity) >10 .
Advanced: Multi-scale modeling for binding affinity discrepancies
Answer:
- Combine molecular dynamics (MD) simulations (100 ns trajectories) with ensemble docking to account for protein flexibility .
- Apply free energy perturbation (FEP) to quantify residue-specific contributions (e.g., fluorophenyl-pyrrolidine interactions) .
- Validate using surface plasmon resonance (SPR) to measure kinetic constants (kon/koff), resolving false positives from static docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
